![molecular formula C24H20N2O3 B2670084 N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-05-3](/img/structure/B2670084.png)
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
The compound “N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a phenyl group (C6H5-), a hydroxy group (-OH), and a quinoline group, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, hydroxy, and quinoline groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline group suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The amide and hydroxy groups are likely to be reactive, and the compound could potentially undergo reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Antimicrobial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. A study described the synthesis of a series of quinazolinone and thiazolidinone compounds, which showed promising in vitro antibacterial and antifungal activities against several pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Anticancer Agents
The potential of quinoline derivatives as anticancer agents has been explored through the synthesis and biological evaluation of coumarin and quinolinone carboxamides. These derivatives were studied for their ability to inhibit cancer cell growth, with the structure of certain compounds confirmed by X-ray diffraction analysis to ensure accuracy in their biological evaluation (Matiadis et al., 2013).
Fluorescence Agents
Quinoline derivatives have also been explored for their fluorescent properties. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives highlighted their potential as fluorescence agents. These compounds were tested for their cytotoxic activity against various cancer and non-malignant cell lines, demonstrating the dual functionality of quinoline derivatives in both therapeutic and diagnostic applications (Funk et al., 2015).
DNA-intercalating Agents
Phenyl-substituted quinoline derivatives have been synthesized as "minimal" DNA-intercalating agents. These compounds showed in vivo antitumor activity, suggesting their potential in cancer therapy by interacting with DNA to inhibit tumor growth (Atwell, Baguley, & Denny, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety considerations. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential medicinal properties .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-12-16(2)14-17(13-15)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-14,27H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPISYYFJKMISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide |
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